molecular formula C10H11ClN2O2 B6213779 3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride CAS No. 2728384-60-7

3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride

Cat. No.: B6213779
CAS No.: 2728384-60-7
M. Wt: 226.66 g/mol
InChI Key: LXGYBJLIFQDVQO-UHFFFAOYSA-N
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Description

3-{Imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a propanoic acid moiety via the 3-position of the bicyclic system. Its molecular formula is C₁₀H₁₀BrClN₂O₂ (when brominated at specific positions) with a molecular weight of 305.56 g/mol . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications. This compound is cataloged under CAS numbers such as 1181383-65-2 (6-bromo derivative) and is commercially available as a building block for drug discovery .

The imidazo[1,2-a]pyridine scaffold is notable for its bioactivity, particularly in targeting kinases, neurotransmitter receptors, and antimicrobial agents. The propanoic acid side chain introduces carboxylic acid functionality, enabling hydrogen bonding and ionic interactions in biological systems .

Properties

CAS No.

2728384-60-7

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

3-imidazo[1,2-a]pyridin-3-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C10H10N2O2.ClH/c13-10(14)5-4-8-7-11-9-3-1-2-6-12(8)9;/h1-3,6-7H,4-5H2,(H,13,14);1H

InChI Key

LXGYBJLIFQDVQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CCC(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with imidazo[1,2-a]pyridine as the starting material.

  • Functionalization: The imidazo[1,2-a]pyridine undergoes functionalization to introduce the propanoic acid moiety.

  • Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is recognized for its potential as a therapeutic agent. Specifically, it has been studied for its role in activating soluble guanylate cyclase (sGC), an important enzyme involved in the regulation of vascular smooth muscle relaxation and platelet aggregation. This mechanism is crucial for developing treatments for cardiovascular diseases such as hypertension and peripheral arterial diseases .

Case Study: Cardiovascular Applications
Research has indicated that imidazopyridine compounds similar to 3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride can enhance cGMP signaling pathways, which are pivotal in managing cardiovascular conditions. For instance, a study demonstrated that these compounds could effectively reduce blood pressure in animal models by promoting vasodilation through sGC activation .

Biological Research

Biochemical Interactions
The compound's structure allows it to interact with various biological targets, making it useful for studying cellular pathways and mechanisms. For example, its ability to modulate enzyme activity can help elucidate the roles of specific proteins in disease processes.

Case Study: Enzyme Inhibition
In a recent study, researchers utilized this compound to investigate its effects on certain kinases involved in cancer progression. The results indicated that the compound could inhibit the activity of these kinases, suggesting its potential as an anti-cancer agent .

Chemical Synthesis

Building Block in Organic Synthesis
This compound serves as a critical building block for synthesizing more complex molecules. Its unique imidazopyridine structure allows chemists to create derivatives with varied biological activities.

Data Table: Synthetic Routes and Yields

Synthetic RouteYield (%)Comments
Reaction with α-bromoketones85High yield under optimized conditions
One-pot tandem cyclization78Effective for creating diverse derivatives
Parallel synthesis of amide library70Facilitates high-throughput screening

Industrial Applications

Material Science
Beyond pharmaceuticals, this compound is explored for its potential use in developing new materials and chemical processes. Its reactivity allows it to participate in various chemical reactions that can lead to innovative applications in material science.

Mechanism of Action

The mechanism by which 3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

Chain Length and Functional Groups: The propanoic acid chain in the target compound provides greater conformational flexibility compared to acetic acid derivatives (e.g., 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride) . Ester derivatives (e.g., ethyl or methyl esters) exhibit reduced polarity and higher lipophilicity, impacting membrane permeability .

Salt Forms :

  • Hydrochloride and hydrobromide salts improve aqueous solubility but may affect crystallization behavior and stability .

Computational and Experimental Data

  • LogP Values :
    The hydrochloride salt of the target compound has a predicted LogP of 1.2–1.5 , lower than its ester analogs (LogP ~2.0–2.5), reflecting its higher polarity .
  • Synthetic Accessibility: Brominated imidazo[1,2-a]pyridines require palladium-catalyzed cross-coupling for functionalization, increasing synthesis complexity compared to non-halogenated analogs .

Biological Activity

3-{Imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H11ClN2O2
  • CAS Number : 84797-37-5
  • Molecular Weight : 220.66 g/mol

Overview of Biological Activities

Research indicates that imidazopyridine derivatives, including this compound, exhibit a wide range of biological activities:

  • Anticancer : These compounds have shown potential in inhibiting tumor growth and proliferation.
  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anti-inflammatory : Demonstrated ability to reduce inflammation in different models.
  • Anticonvulsant : Some derivatives have been evaluated for their efficacy in seizure models.

1. Anticancer Activity

A study highlighted the anticancer properties of imidazopyridine derivatives, where several compounds demonstrated significant cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

CompoundCell LineIC50 (µM)
3-{Imidazo[1,2-a]pyridin-3-yl}propanoic acidMCF-7 (breast cancer)15.4
3-{Imidazo[1,2-a]pyridin-3-yl}propanoic acidA549 (lung cancer)12.8

These results suggest a promising avenue for further development as anticancer agents .

2. Antimicrobial Activity

Research has also focused on the antimicrobial effects of this compound. In vitro studies revealed that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate its potential use as a therapeutic agent in treating bacterial infections .

3. Anti-inflammatory Effects

In models of acute inflammation, derivatives of imidazopyridine have been shown to significantly reduce inflammatory markers such as TNF-alpha and IL-6. This suggests their potential utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of imidazopyridine derivatives is closely related to their chemical structure. Modifications at various positions on the imidazopyridine ring can enhance or diminish activity:

  • Positioning of Substituents : Variations at the 2 and 4 positions of the imidazopyridine ring have been associated with increased potency against specific targets.

Table: Summary of SAR Findings

Substituent PositionEffect on Activity
2-positionIncreased anticancer activity
4-positionEnhanced antimicrobial effects
5-positionImproved anti-inflammatory properties

Case Studies

Several case studies have documented the successful synthesis and evaluation of various imidazopyridine derivatives, including this compound:

  • Study on Anticancer Properties : A derivative was tested against multiple cancer cell lines, showing significant inhibition rates compared to standard chemotherapeutics.
  • Antimicrobial Efficacy Study : A clinical trial evaluated the effectiveness of this compound in patients with resistant bacterial infections, demonstrating favorable outcomes.

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